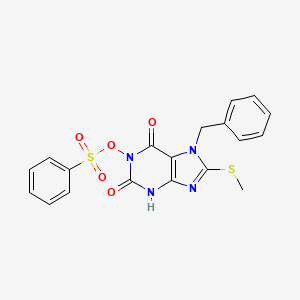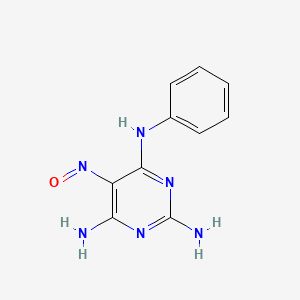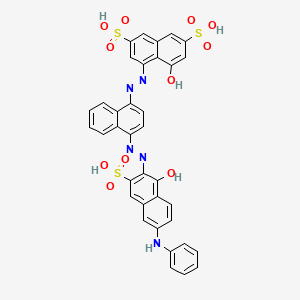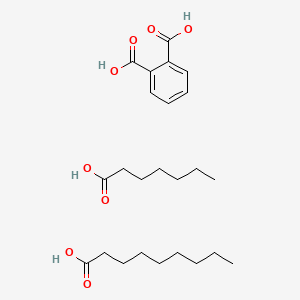
Heptanoic acid;nonanoic acid;phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, typically involves the esterification of 1,2-benzenedicarboxylic acid with a mixture of heptyl and nonyl alcohols. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The general reaction can be represented as follows:
1,2-Benzenedicarboxylic acid+Heptyl alcohol+Nonyl alcohol→1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, resulting in the desired ester product. The process may also involve purification steps such as filtration and recrystallization to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 1,2-benzenedicarboxylic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phthalic anhydride and other oxidation products.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and heptyl and nonyl alcohols.
Oxidation: Phthalic anhydride and other oxidation products.
Substitution: Depending on the nucleophile used, various substituted products.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the manufacture of consumer products such as toys, food packaging, and personal care products.
Mécanisme D'action
The mechanism of action of 1,2-benzenedicarboxylic acid, mixed heptyl and nonyl diesters, involves its interaction with biological systems. As a plasticizer, it can leach out of plastic materials and enter the environment or biological organisms. Once inside the body, it can mimic or interfere with the action of natural hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The compound can bind to estrogen receptors and alter the normal signaling pathways, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diethyl ester
- 1,2-Benzenedicarboxylic acid, dibutyl ester
- 1,2-Benzenedicarboxylic acid, dioctyl ester
Uniqueness
1,2-Benzenedicarboxylic acid, mixed heptyl and nonyl diesters, is unique due to its specific combination of heptyl and nonyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability in plastic materials, making it suitable for various industrial applications. Additionally, its potential endocrine-disrupting effects are of particular interest in scientific research, distinguishing it from other phthalates.
Propriétés
Formule moléculaire |
C24H38O8 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
heptanoic acid;nonanoic acid;phthalic acid |
InChI |
InChI=1S/C9H18O2.C8H6O4.C7H14O2/c1-2-3-4-5-6-7-8-9(10)11;9-7(10)5-3-1-2-4-6(5)8(11)12;1-2-3-4-5-6-7(8)9/h2-8H2,1H3,(H,10,11);1-4H,(H,9,10)(H,11,12);2-6H2,1H3,(H,8,9) |
Clé InChI |
OMISUVPZAZHMSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(=O)O.CCCCCCC(=O)O.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



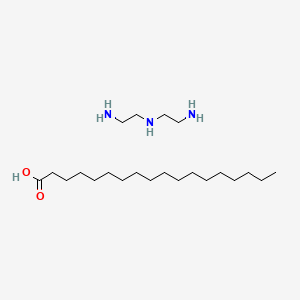


![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)

